molecular formula C25H30ClNO3S B8587379 3-[N-(p-Chlorobenzyl)-3-(t-butylthio)-5-methoxyindol-2-yl]-2,2-dimethylpropanoic acid

3-[N-(p-Chlorobenzyl)-3-(t-butylthio)-5-methoxyindol-2-yl]-2,2-dimethylpropanoic acid

Cat. No. B8587379
M. Wt: 460.0 g/mol
InChI Key: OLDKOJKNNDXDSQ-UHFFFAOYSA-N
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Patent
US05202321

Procedure details

The ester from Step 1 (51.3 g) was hydrolysed using 325 mL THF, 600 mL MeOH and 325 mL of 1N LiOH solution. The mixture was heated to 80° C. for 3 hours, then cooled, acidified with 1N HCl and extracted with 3×200 mL EtOAc. The organic phase was washed with H2O (2×150 mL) and dried (MgSO4). After removal of the solvent the title compound was obtained as a white solid, m.p. 190°-191° C.
Name
Quantity
51.3 g
Type
reactant
Reaction Step One
Name
Quantity
325 mL
Type
reactant
Reaction Step Two
Name
Quantity
325 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
600 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:32]=[CH:31][C:5]([CH2:6][N:7]2[C:15]3[C:10](=[CH:11][C:12]([O:16][CH3:17])=[CH:13][CH:14]=3)[C:9]([S:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[C:8]2[CH2:23][C:24]([CH3:30])([CH3:29])[C:25]([O:27]C)=[O:26])=[CH:4][CH:3]=1.C1COCC1.[Li+].[OH-].Cl>CO>[Cl:1][C:2]1[CH:32]=[CH:31][C:5]([CH2:6][N:7]2[C:15]3[C:10](=[CH:11][C:12]([O:16][CH3:17])=[CH:13][CH:14]=3)[C:9]([S:18][C:19]([CH3:22])([CH3:20])[CH3:21])=[C:8]2[CH2:23][C:24]([CH3:30])([CH3:29])[C:25]([OH:27])=[O:26])=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
51.3 g
Type
reactant
Smiles
ClC1=CC=C(CN2C(=C(C3=CC(=CC=C23)OC)SC(C)(C)C)CC(C(=O)OC)(C)C)C=C1
Step Two
Name
Quantity
325 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
325 mL
Type
reactant
Smiles
[Li+].[OH-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
600 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with 3×200 mL EtOAc
WASH
Type
WASH
Details
The organic phase was washed with H2O (2×150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
After removal of the solvent the title compound
CUSTOM
Type
CUSTOM
Details
was obtained as a white solid, m.p. 190°-191° C.

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(CN2C(=C(C3=CC(=CC=C23)OC)SC(C)(C)C)CC(C(=O)O)(C)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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